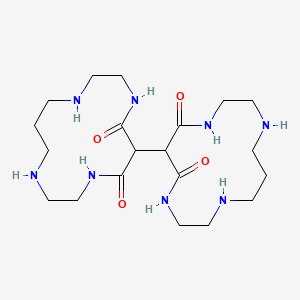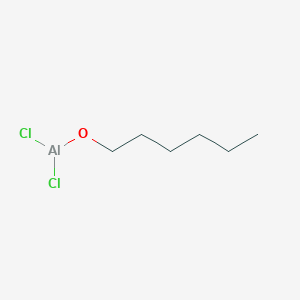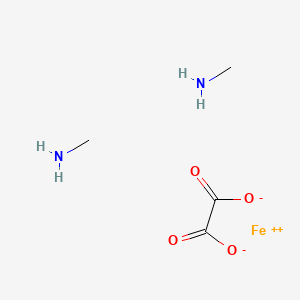
Iron, (ethanedioato(2-)-O,O')bis(methanamine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- is a coordination compound consisting of iron as the central metal atom coordinated to ethanedioate (oxalate) and methanamine (methylamine) ligands. Coordination compounds like this one are known for their diverse applications in various fields due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- typically involves the reaction of ammonium iron(II) sulfate with oxalic acid dihydrate in the presence of methanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound .
-
Materials
- Ammonium iron(II) sulfate
- Oxalic acid dihydrate
- Methanamine
- Dilute sulfuric acid
- Water
-
Procedure
- Dissolve ammonium iron(II) sulfate in water with a few drops of dilute sulfuric acid.
- Add a solution of oxalic acid dihydrate to the mixture and heat until a clear solution is obtained.
- Introduce methanamine to the solution and heat cautiously with continuous stirring.
- Allow the yellow precipitate of hydrated iron(II) oxalate to settle.
- Filter and wash the precipitate with hot water, followed by ethanol and acetone to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of temperature and pH are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- undergoes various chemical reactions, including:
-
Oxidation
- The iron center can be oxidized from Fe(II) to Fe(III) in the presence of oxidizing agents like hydrogen peroxide.
-
Reduction
- The compound can be reduced back to Fe(II) using reducing agents such as tin(II) chloride.
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Substitution Reagents: Ammonia, phosphines.
Major Products Formed
Oxidation: Formation of iron(III) oxalate complexes.
Reduction: Regeneration of iron(II) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Wirkmechanismus
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- involves the coordination of ligands to the central iron atom, which influences its reactivity and stability. The ethanedioate ligands act as bidentate chelators, stabilizing the iron center, while methanamine provides additional coordination sites. This arrangement allows the compound to participate in various chemical reactions, including electron transfer processes and ligand exchange .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) oxalate: Similar in having oxalate ligands but differs in oxidation state and coordination environment.
Iron(II) bis(methanamine): Similar in having methanamine ligands but lacks the oxalate component.
Iron(III) acetylacetonate: Another coordination compound with different ligands and applications.
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- is unique due to its specific combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both oxalate and methanamine ligands allows for versatile applications in catalysis, material science, and biological studies .
Eigenschaften
CAS-Nummer |
80660-61-3 |
|---|---|
Molekularformel |
C4H10FeN2O4 |
Molekulargewicht |
205.98 g/mol |
IUPAC-Name |
iron(2+);methanamine;oxalate |
InChI |
InChI=1S/C2H2O4.2CH5N.Fe/c3-1(4)2(5)6;2*1-2;/h(H,3,4)(H,5,6);2*2H2,1H3;/q;;;+2/p-2 |
InChI-Schlüssel |
SGCHUASAWIHNPL-UHFFFAOYSA-L |
Kanonische SMILES |
CN.CN.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


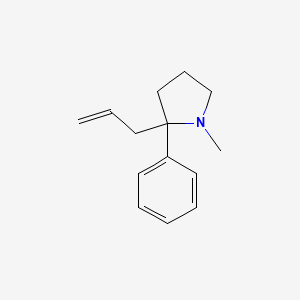
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
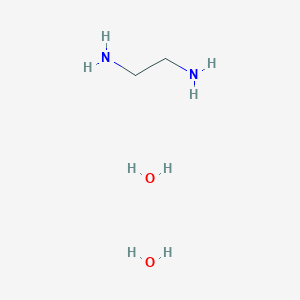
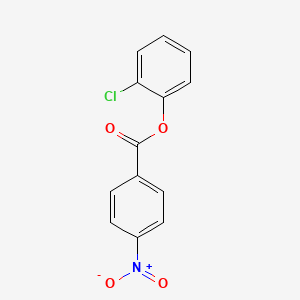
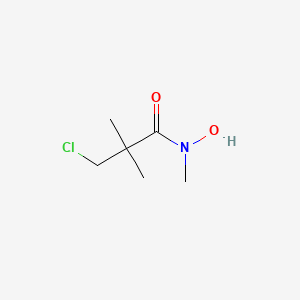
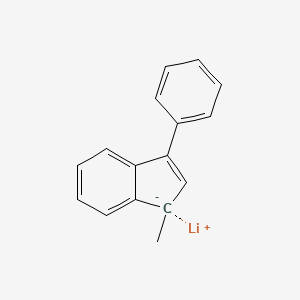
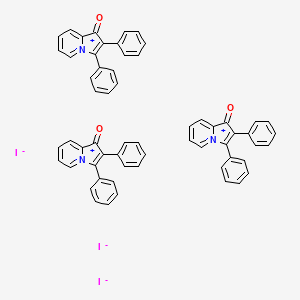
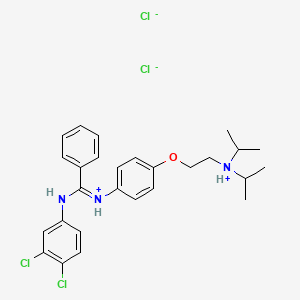
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)

